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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals prevent the

notching effect at the silicon dioxide (SiO2) interface during Deep Reactive Ion Etching (DRIE).

Frequently Asked Questions (FAQs)
Q1: What is the notching effect at the SiO2 interface in
DRIE?
A1: The notching effect, also known as "footing," is the undesirable lateral etching of silicon at

the interface with an underlying SiO2 stop layer. This phenomenon occurs during over-etching,

which is often necessary to ensure complete etching of features with different sizes and aspect

ratios across a wafer (due to RIE lag). The result is an undercut at the base of the silicon

structures, which can compromise the mechanical integrity and performance of the fabricated

devices.

Q2: What is the primary cause of the notching effect?
A2: The primary cause of notching is a localized charging effect at the insulating SiO2 layer.[1]

During the DRIE process, the exposed SiO2 surface accumulates positive charge from the ion

bombardment. This charge buildup repels incoming positive ions, deflecting them towards the

base of the silicon sidewalls. This oblique bombardment leads to aggressive lateral etching of

the silicon at the Si/SiO2 interface, creating the characteristic notch.
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Q3: How does the aspect ratio of a feature affect
notching?
A3: The notching effect is highly dependent on the aspect ratio of the etched features.

Generally, wider trenches (with lower aspect ratios) are more susceptible to notching. This is

because the insulating SiO2 layer at the bottom of wider trenches is more exposed to the

plasma, leading to greater charge accumulation. For trenches with very high aspect ratios, the

notching effect may be less severe or even negligible.[2]

Troubleshooting Guide
Problem: Significant notching is observed at the base of
silicon features after DRIE on an SOI wafer.
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Potential Cause Recommended Solution Underlying Principle

Charge Accumulation on

Buried Oxide (BOX) Layer

1. Process Parameter

Optimization: Reduce platen

power/bias voltage, and

optimize etch/passivation cycle

times. 2. Pulsed-Bias DRIE: If

available, use a pulsed low-

frequency bias to neutralize

charge buildup during the etch

cycle.[3] 3. Faraday Cage:

Place the sample inside a

Faraday cage within the etch

chamber to create a field-free

region and modify ion

trajectories.

Reducing the ion energy and

providing time for charge

dissipation can minimize the

deflection of ions that causes

lateral etching. A Faraday cage

alters the plasma sheath,

directing ions more uniformly

and reducing localized

charging.

RIE Lag and Necessary Over-

etch

Spacer Oxide Technique:

Employ a multi-step etch and

deposition process to protect

the sidewalls of already-etched

features during the over-etch

step required for smaller

features.

By depositing a conformal

layer of SiO2 after the larger

features have reached the

BOX layer, their sidewalls are

protected from lateral etching

while the smaller features

continue to be etched

vertically.

Substrate Conductivity Issues

Use of Specialized Substrates:

For applications where it is

feasible, using a Silicon-on-

Glass (SOG) wafer with a thin

metallic interlayer (e.g.,

Silicon-on-Patterned-Metal-

and-Glass or SOMG) can

eliminate the charging effect.

[1]

The metallic interlayer provides

a conductive path for the

charge to dissipate, preventing

the buildup that leads to ion

deflection and notching.[1]
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Problem: Notching is more severe in wider trenches
compared to narrower ones.

Potential Cause Recommended Solution Underlying Principle

Aspect Ratio Dependent

Etching (ARDE) or RIE Lag

Layout and Design

Compensation: If possible,

design features with similar

aspect ratios to minimize the

required over-etch time. Multi-

Step Etching (Spacer Oxide

Technique): This is the most

effective method for features

with widely varying

dimensions.

RIE lag causes smaller or

high-aspect-ratio features to

etch slower. By designing for

uniform etch rates or protecting

features that etch faster, the

over-etch time and consequent

notching on larger features can

be significantly reduced.

Problem: Asymmetric notching is observed (one side of
a feature is notched more than the other).
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Potential Cause Recommended Solution Underlying Principle

Non-Uniform Plasma

Distribution

1. Check and Optimize

Chamber Conditions: Ensure

the wafer is centered and the

chamber is clean. Run

chamber conditioning

processes as recommended

by the equipment

manufacturer. 2. Adjust Gas

Flow and Pressure: Variations

in gas flow dynamics can lead

to plasma non-uniformity.

Experiment with slight

adjustments to these

parameters.

An uneven plasma density or

ion flux across the wafer can

lead to differential charging

and etching, resulting in

asymmetric notching.

Feature Layout and Proximity

Effects

Layout Modification: Be

mindful of the density and

arrangement of features on the

mask. Large open areas

adjacent to dense features can

sometimes lead to localized

plasma non-uniformities.

The local density of features

can affect the availability of

reactive species and the local

electric field, potentially

causing asymmetric etching.

Quantitative Data on Notching Prevention
The effectiveness of different process parameters on notching and other DRIE results can be

quantified. The following table summarizes key findings from various studies.
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Parameter

Adjusted

Effect on

Notching
Other Effects

Quantitative

Observation
Source

Platen Power /

Bias Voltage

Decreasing

power reduces

notching.

Decreases etch

rate; may affect

anisotropy.

Increasing platen

bias power from

5 W to 25 W can

dramatically

increase

undercut (a form

of lateral

etching).

[4]

Etch/Passivation

Cycle Time

Optimizing the

balance can

reduce notching.

Affects sidewall

scalloping and

profile angle.

A study on

reducing RIE lag

showed that

optimizing cycle

times could

reduce depth

variation

between 5 µm

and 20 µm wide

trenches to

below 1.5%.

[5]

Over-etch Time

Increased over-

etch time directly

increases notch

depth.

No significant

effect on other

profile features if

the main etch is

complete.

For 50-µm-deep

trenches, notch

depth can grow

significantly with

over-etch time,

with wider

trenches

showing faster

notch growth.

[6]

Aspect Ratio Higher aspect

ratio features

exhibit less

notching.

Higher aspect

ratios have lower

etch rates (RIE

lag).

Notching is often

negligible for

aspect ratios

greater than a

certain threshold

[2]
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(e.g., >15-20),

while it is

significant for low

aspect ratios.

Experimental Protocols
Protocol 1: Spacer Oxide Technique for Notching
Prevention
This protocol describes a multi-step process to eliminate notching in structures with varying

aspect ratios.

Initial DRIE Step:

Perform the Bosch process DRIE to etch the widest trenches until they reach the buried

SiO2 layer.

Typical Parameters: Use a standard Bosch recipe with alternating SF6 etch and C4F8

passivation steps.[7]

Conformal SiO2 Deposition (Spacer Layer):

Deposit a thin, conformal layer of silicon dioxide using Plasma-Enhanced Chemical Vapor

Deposition (PECVD). This layer will protect the sidewalls of the etched trenches.

Typical PECVD SiO2 Recipe:

Precursors: SiH4 and N2O

Temperature: 250-300°C

Pressure: ~1 Torr

Power: 100 W

Deposition Rate: ~100-200 nm/min (deposit a layer thick enough to protect sidewalls

during subsequent etching, e.g., 500 nm).
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Anisotropic SiO2 Etch (Spacer Removal from Trench Bottom):

Perform a highly anisotropic RIE process to remove the deposited SiO2 from the bottom of

the trenches, while leaving it on the sidewalls.

Typical Anisotropic SiO2 Etch Recipe:

Gases: CHF3 or CF4, often with Ar or O2.

Pressure: 2-10 mTorr

Bias Voltage/Power: 200-250 V / 150-200 W (to ensure directionality).[8][9]

Endpoint Detection: Use optical emission spectroscopy or a timed etch to stop precisely

on the silicon at the bottom of the narrower trenches.

Subsequent DRIE Step(s):

Continue the Bosch process DRIE to etch the next set of narrower trenches down to the

buried SiO2 layer. The spacer oxide on the sidewalls of the wider trenches prevents them

from notching.

Repeat and Final Oxide Removal:

Repeat steps 2-4 as necessary for features with multiple distinct size groups.

After all silicon etching is complete, the protective spacer oxide can be removed using a

wet etch (e.g., buffered hydrofluoric acid) or a dry isotropic etch if required for the final

device.

Protocol 2: Implementing a Faraday Cage in the DRIE
Chamber

Faraday Cage Construction:

Construct a cage from a conductive material, such as aluminum or stainless steel mesh.

The mesh size should be small enough to create a relatively uniform electric field inside.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.researchgate.net/post/Can-anybody-help-me-with-anisotropic-silicon-dry-etch-with-oxide-as-a-mask
https://wiki.nanofab.ucsb.edu/w/images/2/2f/SiO2-Etch-Recipe-using-RIE-3-a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cage should be large enough to house the sample without it touching the sides.

Experimental Setup:

Place the Faraday cage on the platen in the DRIE chamber.

Mount the sample inside the Faraday cage.

Ensure the Faraday cage is electrically grounded to the platen. For many systems, this is

achieved by simple physical contact.

DRIE Process:

Run the DRIE process as usual. The cage will modify the plasma sheath, causing the ions

to be directed normal to the cage's surfaces. This results in a more uniform ion

bombardment on the sample, reducing the localized charging that causes notching.[10]
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Caption: Mechanism of the notching effect at the Si/SiO2 interface.
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Caption: Troubleshooting workflow for DRIE notching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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